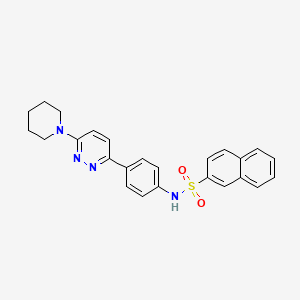

![molecular formula C17H11Cl2N3OS B2469040 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 637325-88-3](/img/structure/B2469040.png)

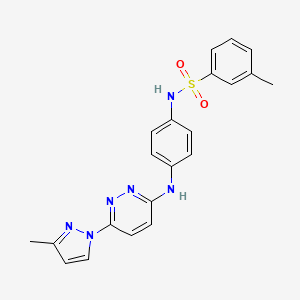

5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one” is a chemical compound with the molecular formula C17H11Cl2N3OS . It belongs to the class of heterocyclic compounds, specifically the triazolothiadiazine class .

Synthesis Analysis

The synthesis of similar triazolothiadiazine compounds has been reported in the literature. An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

The compound 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been studied for its chemical reactivity, particularly in reactions with aryl bromomethyl ketones and benzyl bromide. These reactions yield a variety of heterocyclic compounds depending on the structure of the reacting groups. For instance, when reacting with aryl bromomethyl ketones, the product can either be 2-aryl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones alongside aryl methyl ketones or 2,5-diaryl[1,3]thiazolo[3,2-b][1,2,4]triazoles along with 3-phenyl-2-propenoic acid. When reacted with benzyl bromide, the resultant products are 5-aryl-3-benzylthio-4H-1,2,4-triazoles and 3-aryl-2-propenoyl bromide (Britsun et al., 2005).

Methodological Advances in Synthesis

Significant methodological advancements have been made in the synthesis of compounds structurally related to 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one. A novel procedure for the preparation of these compounds involves the condensation of 5-R-1,2,4-triazole-3-thiones with 3-arylacryloyl chlorides. Additionally, the thiazine ring of these compounds is notably reactive, easily cleaved by agents such as ammonia and hydrazine to afford amides and hydrazides of specific propanoic acids. These intermediates further react with isothiocyanates to yield carbamoyl thiohydrazides that can undergo cyclization into a range of heterocyclic structures (Britsun et al., 2004).

Structural Studies and Derivatives

Structural Elucidation and Derivative Synthesis

Structural analysis and derivative synthesis of compounds related to 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one have been subjects of interest. For instance, the synthesis of 2-substituted 5-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones has been accomplished through a one-step procedure, and the product structures have been determined using scalar spin-spin coupling constants in NMR spectra, further corroborated by X-ray analysis. Such structural elucidation provides a foundation for understanding the properties and potential applications of these compounds (Danilkina et al., 2007).

Biological Applications and Studies

Antimicrobial Studies

A diverse array of derivatives structurally related to 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been synthesized and examined for antimicrobial properties. Notably, some derivatives have exhibited significant inhibition on bacterial and fungal growth, suggesting potential applications in the development of new antimicrobial agents (Purohit et al., 2011).

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3OS/c18-12-7-6-11(8-13(12)19)14-9-15(23)22-17(24-14)20-16(21-22)10-4-2-1-3-5-10/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBHHQOAXIPBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

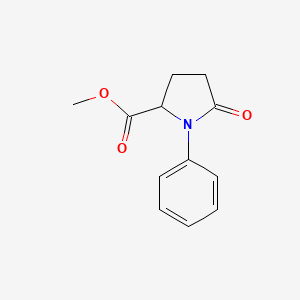

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)

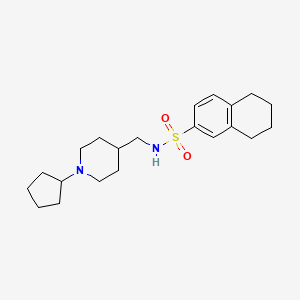

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

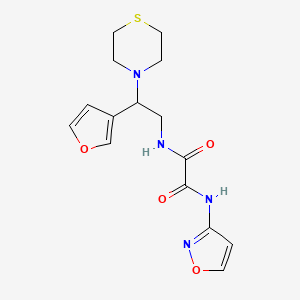

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)